Cas no 2227869-64-7 (rac-(1R,3R)-3-(3,5-dichloropyridin-4-yl)-2,2-dimethylcyclopropan-1-amine)

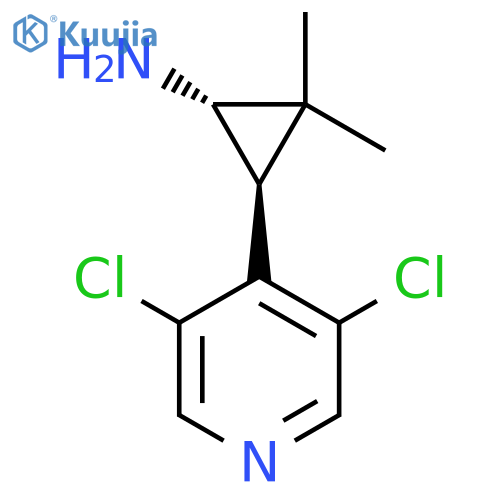

2227869-64-7 structure

商品名:rac-(1R,3R)-3-(3,5-dichloropyridin-4-yl)-2,2-dimethylcyclopropan-1-amine

rac-(1R,3R)-3-(3,5-dichloropyridin-4-yl)-2,2-dimethylcyclopropan-1-amine 化学的及び物理的性質

名前と識別子

-

- rac-(1R,3R)-3-(3,5-dichloropyridin-4-yl)-2,2-dimethylcyclopropan-1-amine

- 2227869-64-7

- EN300-1978692

-

- インチ: 1S/C10H12Cl2N2/c1-10(2)8(9(10)13)7-5(11)3-14-4-6(7)12/h3-4,8-9H,13H2,1-2H3/t8-,9-/m0/s1

- InChIKey: BIRIGIJCKRVFBI-IUCAKERBSA-N

- ほほえんだ: ClC1C=NC=C(C=1[C@H]1[C@@H](C1(C)C)N)Cl

計算された属性

- せいみつぶんしりょう: 230.0377538g/mol

- どういたいしつりょう: 230.0377538g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 222

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.9Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

rac-(1R,3R)-3-(3,5-dichloropyridin-4-yl)-2,2-dimethylcyclopropan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1978692-0.25g |

rac-(1R,3R)-3-(3,5-dichloropyridin-4-yl)-2,2-dimethylcyclopropan-1-amine |

2227869-64-7 | 0.25g |

$1498.0 | 2023-09-16 | ||

| Enamine | EN300-1978692-0.5g |

rac-(1R,3R)-3-(3,5-dichloropyridin-4-yl)-2,2-dimethylcyclopropan-1-amine |

2227869-64-7 | 0.5g |

$1563.0 | 2023-09-16 | ||

| Enamine | EN300-1978692-5g |

rac-(1R,3R)-3-(3,5-dichloropyridin-4-yl)-2,2-dimethylcyclopropan-1-amine |

2227869-64-7 | 5g |

$4722.0 | 2023-09-16 | ||

| Enamine | EN300-1978692-2.5g |

rac-(1R,3R)-3-(3,5-dichloropyridin-4-yl)-2,2-dimethylcyclopropan-1-amine |

2227869-64-7 | 2.5g |

$3191.0 | 2023-09-16 | ||

| Enamine | EN300-1978692-5.0g |

rac-(1R,3R)-3-(3,5-dichloropyridin-4-yl)-2,2-dimethylcyclopropan-1-amine |

2227869-64-7 | 5g |

$4722.0 | 2023-06-01 | ||

| Enamine | EN300-1978692-1.0g |

rac-(1R,3R)-3-(3,5-dichloropyridin-4-yl)-2,2-dimethylcyclopropan-1-amine |

2227869-64-7 | 1g |

$1629.0 | 2023-06-01 | ||

| Enamine | EN300-1978692-1g |

rac-(1R,3R)-3-(3,5-dichloropyridin-4-yl)-2,2-dimethylcyclopropan-1-amine |

2227869-64-7 | 1g |

$1629.0 | 2023-09-16 | ||

| Enamine | EN300-1978692-0.05g |

rac-(1R,3R)-3-(3,5-dichloropyridin-4-yl)-2,2-dimethylcyclopropan-1-amine |

2227869-64-7 | 0.05g |

$1368.0 | 2023-09-16 | ||

| Enamine | EN300-1978692-0.1g |

rac-(1R,3R)-3-(3,5-dichloropyridin-4-yl)-2,2-dimethylcyclopropan-1-amine |

2227869-64-7 | 0.1g |

$1433.0 | 2023-09-16 | ||

| Enamine | EN300-1978692-10.0g |

rac-(1R,3R)-3-(3,5-dichloropyridin-4-yl)-2,2-dimethylcyclopropan-1-amine |

2227869-64-7 | 10g |

$7004.0 | 2023-06-01 |

rac-(1R,3R)-3-(3,5-dichloropyridin-4-yl)-2,2-dimethylcyclopropan-1-amine 関連文献

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Luyao Mei,Guangxu Wang,Jia Deng,Junfeng Xiao,Xing Guo Soft Matter, 2019,15, 9150-9156

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

2227869-64-7 (rac-(1R,3R)-3-(3,5-dichloropyridin-4-yl)-2,2-dimethylcyclopropan-1-amine) 関連製品

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬